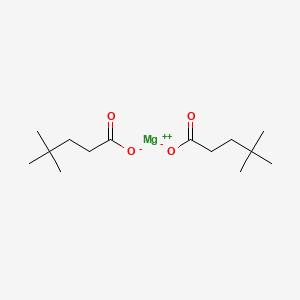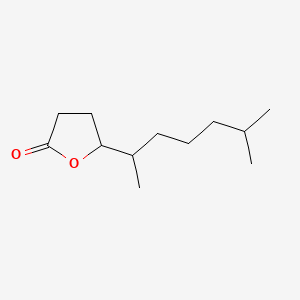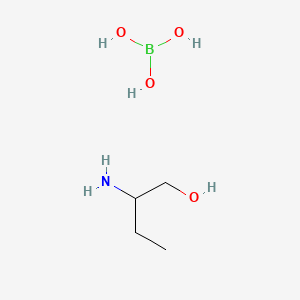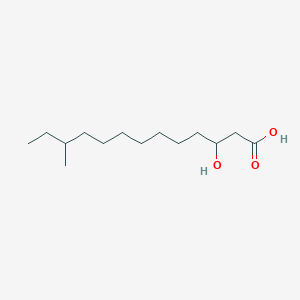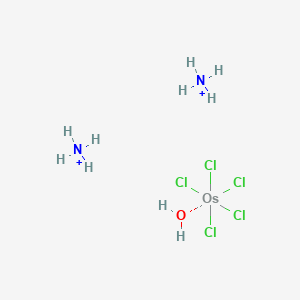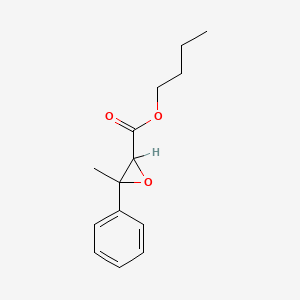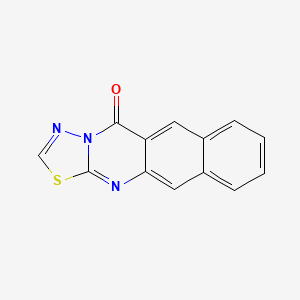
Mercury(II) azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(II) azide is an inorganic compound with the chemical formula Hg(N₃)₂. It is a highly sensitive and explosive material, primarily used in detonators and other explosive devices. The compound is known for its instability and sensitivity to heat, friction, and shock, making it a critical component in various military and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:
Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:
- Dissolving mercury(II) nitrate in water.
- Adding sodium azide solution slowly while stirring.
- Filtering the precipitated this compound.
- Washing and drying the product under controlled conditions to prevent accidental detonation.
Types of Reactions:
Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.
Substitution: It can undergo substitution reactions with other azides or halides.
Common Reagents and Conditions:
Heat: Decomposition occurs at elevated temperatures.
Acids: Reacts with acids to release hydrazoic acid.
Major Products Formed:
Nitrogen Gas (N₂): A major product of decomposition.
Mercury (Hg): Released as a byproduct during decomposition.
科学研究应用
Mercury(II) azide has several applications in scientific research, including:
Explosive Research: Used as a primary explosive in detonators and blasting caps.
Material Science:
Chemistry: Utilized in the synthesis of other azide compounds and in studying azide chemistry.
作用机制
The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.
相似化合物的比较
Lead Azide (Pb(N₃)₂): Another primary explosive with similar sensitivity and applications.
Silver Azide (AgN₃): Known for its explosive properties and used in detonators.
Uniqueness of Mercury(II) Azide:
Sensitivity: this compound is highly sensitive to mechanical shock, making it effective in small quantities.
Decomposition Products: Unlike lead azide, which produces toxic lead compounds, this compound decomposes into mercury and nitrogen gas, which can be less environmentally harmful under controlled conditions.
This compound remains a compound of significant interest due to its unique properties and applications in various fields. Its handling requires extreme caution due to its sensitivity and explosive nature.
属性
CAS 编号 |
14215-33-9 |
|---|---|
分子式 |
HgN3+ |
分子量 |
242.61 g/mol |
IUPAC 名称 |
mercury(2+);azide |
InChI |
InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |
InChI 键 |
RNHOPGDSIQQZLN-UHFFFAOYSA-N |
规范 SMILES |
[N-]=[N+]=[N-].[Hg+2] |
物理描述 |
Crystals; [Sax] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


